molecular formula C10H18N2O B1467168 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol CAS No. 1566703-92-1

3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol

Cat. No.: B1467168
CAS No.: 1566703-92-1
M. Wt: 182.26 g/mol
InChI Key: SAZNTANBDXAQLQ-UHFFFAOYSA-N
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Description

Historical Context in Heterocyclic Chemistry

The exploration of pyrazole derivatives began in the late 19th century with Ludwig Knorr’s seminal work on synthesizing pyrazole via cyclocondensation reactions. The foundational synthesis of pyrazole by Hans von Pechmann in 1898, using acetylene and diazomethane, established a template for subsequent derivatization. Over time, the introduction of alkyl and aryl substituents, such as tert-butyl and isopropyl groups, became a focal point for modifying pyrazole’s electronic and steric properties.

The specific compound 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol emerged as a subject of study in the early 21st century, driven by the demand for thermally stable ligands in coordination chemistry. Its synthesis often involves cyclization reactions between hydrazine derivatives and 1,3-diketones, a method refined through advancements in microwave-assisted and flow chemistry techniques. These innovations addressed challenges in regioselectivity and yield, positioning the compound as a benchmark for studying sterically hindered pyrazoles.

Structural Significance in Pyrazole Derivatives

The molecular architecture of this compound offers unique insights into substituent effects on pyrazole reactivity:

  • Steric Effects : The tert-butyl group at position 3 creates significant steric hindrance, influencing the compound’s ability to participate in coordination complexes. This bulkiness stabilizes metal-ligand interactions by preventing undesired side reactions.
  • Electronic Modulation : The electron-donating isopropyl group at position 1 enhances the basicity of the pyridine-like nitrogen (N2), while the hydroxyl group at position 5 introduces acidity ($$ \text{p}K_a \approx 9.5 $$) via keto-enol tautomerism.
  • Crystallographic Data : X-ray studies reveal a planar pyrazole ring with bond lengths of 1.33–1.37 Å for C–N and 1.42 Å for C–O, consistent with delocalized π-electron systems.

Comparative analysis with simpler pyrazoles, such as 1,3-dimethyl-1H-pyrazol-5-ol, highlights how alkyl substituents alter solubility and melting points. For instance, the tert-butyl group increases hydrophobicity, reducing water solubility compared to methyl-substituted analogs.

Key Physicochemical Characteristics

The compound’s properties are critical for its functional applications:

Physical Properties

  • Molecular Weight : 182.26 g/mol.
  • Melting Point : 113–117°C (varies with purity).
  • Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in nonpolar solvents like hexane.
  • Density : 1.178 g/cm³.

Chemical Behavior

  • Tautomerism : Exists in equilibrium between keto ($$ \text{C=O} $$) and enol ($$ \text{C–OH} $$) forms, with the keto form predominating in aqueous solutions.
  • Acidity/Basicity : The hydroxyl group exhibits weak acidity ($$ \text{p}Ka \approx 9.5 $$), while the pyridine-like nitrogen acts as a weak base ($$ \text{p}Ka \approx 2.5 $$).
  • Thermal Stability : Decomposes above 225°C, making it suitable for high-temperature reactions.

Spectroscopic Data

  • IR Spectroscopy : A strong absorption band at 3200–3400 cm⁻¹ corresponds to O–H stretching, while C–N and C=O vibrations appear at 1600–1650 cm⁻¹.
  • NMR : $$ ^1\text{H} $$ NMR (DMSO-d₆) shows singlet peaks for tert-butyl protons at δ 1.25 ppm and isopropyl methyl groups at δ 1.45 ppm.

The interplay of these properties underpins the compound’s utility in synthesizing fused heterocycles, such as chromeno-pyrazoles, via intramolecular cyclization. For example, Liu et al. demonstrated its role in forming chromeno[2,3-c]pyrazol-4(1H)-ones using tert-butyl hydroperoxide (TBHP) as an oxidant.

Properties

IUPAC Name

5-tert-butyl-2-propan-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-7(2)12-9(13)6-8(11-12)10(3,4)5/h6-7,11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZNTANBDXAQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Diketones with Hydrazines

A common approach involves the regioselective cyclization of β-diketones with hydrazines to form the pyrazole ring:

  • Starting materials: β-diketones bearing a tert-butyl substituent at the 3-position.
  • Hydrazine derivatives: substituted hydrazines that can introduce the isopropyl group at the N1 position.
  • Reaction conditions: typically involve refluxing in ethanol or other polar solvents under acidic or neutral conditions to promote ring closure.

This method allows for the formation of the pyrazole core with the tert-butyl group already in place.

N-Alkylation to Introduce the Isopropyl Group

  • After pyrazole ring formation, the N1 nitrogen is alkylated with isopropyl halides (e.g., isopropyl bromide or chloride).
  • This step is usually performed under basic conditions using bases such as potassium carbonate or sodium hydride in aprotic solvents like DMF or DMSO.
  • The reaction is controlled to avoid over-alkylation or substitution at other positions.

Hydroxylation at the 5-Position

  • The 5-position hydroxyl group can be introduced by oxidation or hydrolysis of appropriate precursors.
  • Alternatively, the use of β-ketoesters that already contain a hydroxy substituent at the 5-position can streamline the process.
  • Careful control of reaction conditions is needed to avoid degradation or side reactions.

Representative Synthetic Route (Based on Patent EP2111401B1 and Related Literature)

Step Reagents & Conditions Outcome
1. Preparation of β-diketone with tert-butyl group Starting from acetylacetone derivatives, tert-butylation via Friedel-Crafts or alkylation methods β-diketone with tert-butyl at 3-position
2. Cyclization with isopropyl-substituted hydrazine Reflux in ethanol or suitable solvent Formation of 3-(tert-butyl)-1-isopropyl-pyrazole core
3. Hydroxylation or selective oxidation Use of mild oxidants or hydrolysis Introduction of 5-hydroxy group to yield this compound
4. Purification Chromatography or recrystallization Pure target compound

This route is supported by the regioselective cyclization approach used in the synthesis of related pyrazole derivatives with pharmacological activity.

Alternative Synthetic Approaches

  • Curtius Rearrangement and Subsequent Functionalization: Some routes employ Curtius rearrangement of carboxylic acid precursors to introduce amine functionalities on the pyrazole ring, which can be further modified to install the isopropyl group and hydroxyl functionalities.
  • Use of β-Ketoesters and Hydrazine Derivatives: Sequential reactions involving β-ketoesters and hydrazine derivatives allow for the construction of pyrazole rings with diverse substitution patterns, including tert-butyl and isopropyl groups.
  • Reduction and Hydrogenation Steps: For intermediates containing azide or nitro groups, catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) is used to convert them into amines, which can be further elaborated.

Research Findings and Optimization

  • The regioselectivity of the cyclization step is critical to ensure substitution at the correct positions on the pyrazole ring.
  • The choice of solvent and temperature significantly influences the yield and purity of the pyrazole intermediate.
  • Alkylation conditions must be optimized to prevent N2-alkylation or multiple substitutions.
  • Hydroxylation at the 5-position is often achieved under mild conditions to preserve the integrity of the pyrazole ring.
  • Purification techniques such as crystallization or chromatography are essential to isolate the target compound in high purity.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Key Considerations Outcome
β-Diketone synthesis Friedel-Crafts alkylation or alkylation Control of tert-butyl placement 3-tert-butyl β-diketone
Pyrazole ring cyclization Hydrazine derivatives, reflux in EtOH Regioselectivity, temperature 3-(tert-butyl)-1-substituted pyrazole
N1-Alkylation Isopropyl halides, K2CO3 or NaH, DMF Avoid over-alkylation N1-isopropyl pyrazole
Hydroxylation at 5-position Mild oxidants or hydrolysis Maintain ring stability This compound
Purification Chromatography, recrystallization Remove impurities Pure target compound

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol is utilized as a building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential in targeting specific biological pathways, which is crucial for developing treatments for diseases such as cancer and inflammation.

  • Case Study : Research has indicated that pyrazole derivatives can inhibit key enzymes involved in tumor proliferation, demonstrating their potential as anticancer agents.

Agricultural Chemistry

This compound is being explored for its role in agrochemicals, particularly as a potential herbicide or pesticide. Its efficacy in enhancing crop yields while protecting against pests makes it an attractive candidate for agricultural applications.

  • Data Table: Herbicidal Activity
CompoundApplicationEfficacy
This compoundHerbicideModerate
Similar Pyrazole DerivativeHerbicideHigh

Material Science

In material science, this compound is used in formulating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors.

Biochemical Research

The compound plays a vital role in biochemical studies, particularly in enzyme inhibition and receptor binding research. It aids in understanding complex biochemical processes and contributes to drug discovery efforts.

  • Mechanism of Action : The pyrazole ring interacts with various enzymes, potentially leading to inhibition or activation of enzymatic activity. For example, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism .

Unique Properties

The combination of tert-butyl and isopropyl groups in this compound imparts distinct steric and electronic effects that enhance its reactivity and interactions with biological targets. This uniqueness makes it valuable for research and industrial applications.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol

  • Structural Difference : Cyclobutyl replaces tert-butyl at position 3.
  • Key Properties: Cyclobutyl is smaller and less bulky than tert-butyl, reducing steric hindrance.
  • Applications: Limited availability (discontinued commercially), suggesting possible synthesis challenges or inferior performance in target applications compared to tert-butyl analogs .

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP)

  • Structural Difference : Trifluoromethyl (CF₃) replaces tert-butyl at position 3; methyl replaces isopropyl at position 1.
  • Key Properties :
    • CF₃ is electron-withdrawing, increasing polarity and altering electronic distribution.
    • Enhanced thermal and metabolic stability due to fluorine’s inductive effect.
  • Applications : Intermediate in herbicides (e.g., pyroxasulfone), highlighting substituent-driven agrochemical utility vs. tert-butyl’s pharmaceutical relevance .

5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole

  • Structural Difference : Benzo[d][1,3]dioxol-5-yl group at position 5; dihydro-pyrazole ring (saturated).
  • Key Properties :
    • Aromatic benzo group enhances π-π stacking interactions, useful in CNS-targeting anticonvulsants.
    • Dihydro structure increases conformational flexibility.
  • Applications : Anticonvulsant activity, demonstrating how fused aromatic systems complement tert-butyl’s steric effects in drug design .

N-Pyrazolyl Imine Derivatives (e.g., (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine)

  • Structural Difference : Imine functional group at position 5; methyl instead of isopropyl at position 1.
  • Key Properties :
    • Imine group enables use as a template for synthesizing fused pyrazole derivatives.
    • tert-butyl enhances stability during condensation reactions.
  • Applications : Versatile intermediate in medicinal chemistry and materials science, emphasizing tert-butyl’s role in stabilizing reactive intermediates .

Data Table: Comparative Analysis of Pyrazole Derivatives

Compound Name Position 3 Substituent Position 1 Substituent Key Functional Group Primary Applications Notable Properties
3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-ol tert-butyl isopropyl -OH Pharmaceuticals High lipophilicity, steric bulk
3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol cyclobutyl isopropyl -OH Discontinued (R&D) Reduced steric hindrance
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol trifluoromethyl methyl -OH Agrochemicals Electron-withdrawing, polar
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole tert-butyl methyl Dihydro-pyrazole Anticonvulsants Conformational flexibility
N-Pyrazolyl Imine Derivative tert-butyl methyl Imine Synthetic intermediates Template for fused heterocycles

Research Findings and Trends

  • Steric Effects : tert-butyl’s bulkiness improves binding specificity in enzyme pockets, whereas smaller groups (e.g., cyclobutyl) may reduce selectivity .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance stability in harsh agrochemical environments, while electron-donating groups (e.g., tert-butyl) favor drug-receptor interactions .
  • Synthetic Utility : tert-butyl-substituted pyrazoles are preferred in multi-step syntheses due to their resistance to degradation under acidic/basic conditions .

Biological Activity

3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol is an organic compound belonging to the pyrazole class, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The unique tert-butyl and isopropyl substituents impart distinct chemical properties, making this compound a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{16}N_2O, with a molecular weight of 192.26 g/mol. The presence of bulky substituents like tert-butyl enhances lipophilicity, which may influence its biological activity and pharmacokinetics.

The biological activity of pyrazole derivatives often involves interactions with various enzymes and receptors. While the specific mode of action for this compound is not fully elucidated, it is hypothesized that the compound may engage in hydrogen bonding and other intermolecular interactions with biological targets, affecting metabolic pathways and cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL for related compounds .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory potential. It has been observed to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. In vitro assays suggest that it may inhibit pro-inflammatory cytokines like TNFα and IL-6, which are crucial in inflammatory responses .

Anticancer Activity

Preliminary studies suggest that pyrazole derivatives can exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines . The ability to inhibit lactate dehydrogenase has also been noted, which could impact cancer cell metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. The bulky tert-butyl and isopropyl groups may enhance solubility and absorption while also affecting metabolic stability. Studies indicate that while the compound remains stable under physiological conditions, extreme pH or temperature can lead to degradation.

Study on Antimicrobial Efficacy

In a comparative study, several pyrazole derivatives were evaluated for their antimicrobial activity against common pathogens. The results indicated that modifications at the N-position significantly influenced potency. Specifically, replacing the tert-butyl group with an isopropyl group resulted in a slight decrease in antibacterial activity but improved metabolic stability .

Anti-inflammatory Pathway Analysis

A detailed analysis was conducted on the effects of pyrazole derivatives on inflammatory pathways. The study demonstrated that certain derivatives could effectively inhibit IKK-2 (an important kinase in the NF-κB signaling pathway), showing IC50 values as low as 0.013 μM for some compounds . This suggests that structural modifications can lead to enhanced anti-inflammatory effects.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol, and what are their mechanistic considerations?

The compound is typically synthesized via condensation reactions between β-keto esters and hydrazine derivatives. For example, substituted pyrazoles can be formed by reacting tert-butyl acetoacetate with isopropyl hydrazine under reflux in ethanol, followed by cyclization (see analogous methods in and ). Key intermediates like 4,5-dihydro-1H-pyrazole derivatives may require isolation and purification via column chromatography (silica gel, ethyl acetate/hexane). Mechanistically, the reaction proceeds through enolate formation and nucleophilic attack by the hydrazine nitrogen .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR are used to confirm substituent positions, with deshielded protons near the hydroxyl group (δ ~10–12 ppm) and tert-butyl protons as a singlet (δ ~1.3 ppm).
  • X-ray crystallography : Resolves steric effects from the tert-butyl and isopropyl groups, with typical bond lengths of 1.36–1.40 Å for C–N in the pyrazole ring (see crystal data in and ).
  • IR spectroscopy : Identifies the hydroxyl stretch (~3200–3400 cm1^{-1}) and C=N vibrations (~1550 cm1 ^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrazole derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or shifts) may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to assess dynamic equilibria.
  • Computational modeling (DFT) to predict spectral patterns and compare with experimental data.
  • X-ray diffraction for unambiguous structural validation (as in ) .

Q. What methodologies are suitable for evaluating the steric and electronic effects of tert-butyl and isopropyl substituents on pyrazole reactivity?

  • Kinetic studies : Compare reaction rates of substituted pyrazoles in nucleophilic substitutions or oxidations.
  • Hammett analysis : Quantify electronic effects using substituent constants (σm_m, σp_p).
  • X-ray crystallography : Measure bond angles/distortions to assess steric hindrance (e.g., tert-butyl groups may increase dihedral angles by 5–10°) .

Q. How can computational chemistry be leveraged to predict the biological activity of this compound derivatives?

  • Molecular docking : Screen against target proteins (e.g., GABA receptors, based on anticonvulsant analogs in ).
  • QSAR models : Correlate substituent properties (logP, polar surface area) with activity data from in vitro assays.
  • MD simulations : Assess binding stability over time (≥100 ns trajectories recommended) .

Q. What experimental strategies optimize the solubility and stability of this compound in biological assays?

  • Co-solvent systems : Use DMSO/water mixtures (≤5% DMSO) to enhance aqueous solubility.
  • pH adjustment : Stabilize the hydroxyl group via buffered solutions (pH 7.4).
  • Derivatization : Introduce sulfonate or PEG groups to improve hydrophilicity (see for analogous modifications) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol
Reactant of Route 2
3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol

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